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molecular formula C19H19FN2O2 B8464419 1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,4-ethyl-1-[(4-fluorophenyl)methyl]-,ethyl ester

1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,4-ethyl-1-[(4-fluorophenyl)methyl]-,ethyl ester

Cat. No. B8464419
M. Wt: 326.4 g/mol
InChI Key: URXXUGWIZRSIFG-UHFFFAOYSA-N
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Patent
US07468375B2

Procedure details

To a solution of 4-ethynyl-1-(4-fluoro-benzyl)-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid ethyl ester (60 mg, 0.018 mmol, prepared in step 1 above) in EtOH (2 mL) was added Lindlar's catalyst (Aldrich, 20 mg). The atmosphere was vacuum degassed with hydrogen three times, and then a balloon of hydrogen was attached to the reaction. After stirring for 18 hours, the reaction was filtered through a fine filter to remove the palladium. The solvent was removed by rotary evaporation, and the crude oil was carried on without further purification. Yield 57 mg, 94%. MS (APCI): Calc: 326, Found: (M+H) 327.
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Lindlar's catalyst
Quantity
20 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[C:7]([C:23]#[CH:24])=[C:8]2[CH:14]=[CH:13][N:12]([CH2:15][C:16]3[CH:21]=[CH:20][C:19]([F:22])=[CH:18][CH:17]=3)[C:9]2=[CH:10][N:11]=1)=[O:5])[CH3:2]>CCO.[Pd].CC([O-])=O.CC([O-])=O.[Pb+2]>[CH2:1]([O:3][C:4]([C:6]1[C:7]([CH2:23][CH3:24])=[C:8]2[CH:14]=[CH:13][N:12]([CH2:15][C:16]3[CH:17]=[CH:18][C:19]([F:22])=[CH:20][CH:21]=3)[C:9]2=[CH:10][N:11]=1)=[O:5])[CH3:2] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
60 mg
Type
reactant
Smiles
C(C)OC(=O)C=1C(=C2C(=CN1)N(C=C2)CC2=CC=C(C=C2)F)C#C
Name
Quantity
2 mL
Type
solvent
Smiles
CCO
Name
Lindlar's catalyst
Quantity
20 mg
Type
catalyst
Smiles
[Pd].CC(=O)[O-].CC(=O)[O-].[Pb+2]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed with hydrogen three times
CUSTOM
Type
CUSTOM
Details
a balloon of hydrogen was attached to the reaction
FILTRATION
Type
FILTRATION
Details
the reaction was filtered through
FILTRATION
Type
FILTRATION
Details
a fine filter
CUSTOM
Type
CUSTOM
Details
to remove the palladium
CUSTOM
Type
CUSTOM
Details
The solvent was removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
the crude oil was carried on without further purification

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
C(C)OC(=O)C=1C(=C2C(=CN1)N(C=C2)CC2=CC=C(C=C2)F)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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